(2-Chloroquinolin-4-yl)methylamine
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Overview
Description
(2-Chloroquinolin-4-yl)methylamine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-4-yl)methylamine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Another method includes the N-methylation of secondary amines using dimethyl sulfate and sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Chloroquinolin-4-yl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of its derivatives.
Oxidation and Reduction: These reactions are less common but can be used to modify the quinoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine, absolute ethanol.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant biological activities .
Scientific Research Applications
(2-Chloroquinolin-4-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has potential anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloroquinolin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the methylamine group.
3-Chloromethyl-2-chloroquinoline: A precursor in the synthesis of (2-Chloroquinolin-4-yl)methylamine.
N-(2-Chloroquinolin-3-yl)methyl-N-methylaniline: A derivative with additional functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
870849-89-1 |
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Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(2-chloroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H,6,12H2 |
InChI Key |
GFZUHJPYIVVERO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CN |
Origin of Product |
United States |
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